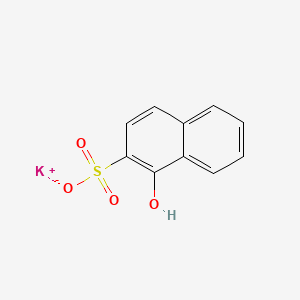

Potassium 1-hydroxynaphthalene-2-sulfonate

Description

Contextualization within Naphthalene (B1677914) Chemistry Research

The study of Potassium 1-hydroxynaphthalene-2-sulfonate is rooted in the broader field of naphthalene chemistry. Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. Its chemical reactivity allows for a wide range of derivatization reactions, making it a fundamental building block in organic chemistry.

A critical reaction in naphthalene chemistry is sulfonation, which introduces a sulfonic acid (-SO₃H) group onto the naphthalene ring. This process is highly significant as it modifies the solubility and reactivity of the parent hydrocarbon. The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. These naphthalenesulfonic acids are versatile precursors for a variety of other derivatives, including naphthols (hydroxynaphthalenes). researchgate.net The conversion of a sulfonic acid group to a hydroxyl group is a well-established synthetic route, often accomplished through alkali fusion.

This compound is thus a direct descendant of this core chemical pathway, embodying the functionalization of the basic naphthalene structure to create molecules with specific, desirable properties for further synthetic applications.

Significance of Sulfonated Naphthols in Contemporary Scientific Investigations

Sulfonated naphthols, as a class of compounds, hold considerable importance in modern chemical research and industry. The presence of the sulfonic acid group renders these aromatic compounds highly soluble in water, a property that is crucial for their application in aqueous reaction media. researchgate.net

The primary significance of sulfonated naphthols lies in their role as coupling components in the synthesis of azo dyes. researchgate.net The hydroxyl group on the naphthalene ring activates the aromatic system, making it susceptible to electrophilic attack by diazonium salts, which is the key reaction in azo coupling. The resulting azo compounds are a large and commercially important class of dyes used extensively in the textile industry. researchgate.net

Furthermore, the sulfonic acid group can serve as a protecting or directing group in multi-step organic syntheses, allowing for selective reactions at other positions on the naphthalene ring. Recent research has also explored the synthesis of novel sulfonated derivatives of naphthols for potential applications in material science and as bioactive agents. mdpi.com The development of precise analytical methods for the separation and quantification of various naphthalenesulfonate isomers remains an active area of investigation, frequently employing techniques like high-performance liquid chromatography (HPLC).

Table 2: Common Analytical Techniques in Naphthalenesulfonate Research

| Analytical Technique | Application Focus | Source(s) |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomers in various matrices. | tcichemicals.com |

| Mass Spectrometry (MS) | Structural identification and confirmation of synthesized compounds. | - |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure of derivatives. | - |

| UV-Visible Spectroscopy | Determining the absorption maxima of synthesized dyes. | researchgate.net |

Research Objectives and Scope for this compound

While broad research focuses on the class of sulfonated naphthols, specific scientific objectives can be delineated for this compound. These research goals are typically centered on its role as a synthetic intermediate.

Key research objectives include:

Optimization of Synthesis: Developing and refining efficient, high-yield synthetic protocols for its preparation from precursors like 1-naphthol (B170400). This involves studying reaction conditions, catalysts, and purification methods.

Chemical Characterization: Thoroughly characterizing the compound using modern analytical techniques. This includes confirming its structure and purity through spectroscopic methods such as NMR and MS, which are essential for its use as a reliable starting material.

Application in Synthesis: Investigating its utility as a precursor for novel functional molecules. A primary application is its use as a coupling component in the synthesis of specific acid azo dyes. researchgate.net Research in this area aims to create new dyes with tailored colors and improved properties.

Exploration of New Derivatives: Using this compound as a scaffold to synthesize new classes of compounds. For instance, research into 1-hydroxynaphthalene-2-carboxanilides has shown potential for developing compounds with biological activity. nih.gov

The scope of research on this compound is therefore tightly focused on enabling the synthesis of more complex and valuable chemicals, leveraging its unique combination of a reactive hydroxyl group and a water-solubilizing sulfonate group.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;1-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.K/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJAILWYFFINQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061198 | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-49-5 | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1-hydroxynaphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Potassium 1 Hydroxynaphthalene 2 Sulfonate

Direct Synthesis Approaches for Naphthalene (B1677914) Sulfonates

The most common and direct route to 1-hydroxynaphthalene-2-sulfonic acid, the precursor to the potassium salt, involves the electrophilic aromatic substitution of 1-naphthol (B170400).

Electrophilic Sulfonation Reactions of Naphthol Precursors

The sulfonation of 1-naphthol with a sulfonating agent, such as sulfur trioxide (SO₃), introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring. The position of this substitution is highly dependent on the reaction conditions, particularly temperature. The reaction of 1-naphthol with one molar equivalent of sulfur trioxide typically yields a mixture of 1-hydroxynaphthalene-2-sulfonic acid and 1-hydroxynaphthalene-4-sulfonic acid. researchgate.net

The formation of the 2-sulfonate isomer is favored at higher temperatures, indicating it is the thermodynamically more stable product. Conversely, at lower temperatures, the 4-sulfonate isomer is the major product, suggesting it is the kinetically favored product. This phenomenon is analogous to the sulfonation of naphthalene itself, where the alpha-sulfonic acid is the kinetic product and the beta-sulfonic acid is the thermodynamic product. sciencemadness.org

The reaction can be represented by the following general equation:

C₁₀H₇OH + SO₃ → C₁₀H₆(OH)SO₃H

Table 1: Influence of Temperature on the Isomeric Distribution of Sulfonated 1-Naphthol

| Reaction Temperature | Predominant Isomer | Product Type |

| Low Temperature | 1-hydroxynaphthalene-4-sulfonic acid | Kinetic |

| High Temperature | 1-hydroxynaphthalene-2-sulfonic acid | Thermodynamic |

This table illustrates the general principle of kinetic versus thermodynamic control in the sulfonation of 1-naphthol based on established principles of aromatic substitution.

Neutralization and Potassium Salt Formation Processes

Once the desired 1-hydroxynaphthalene-2-sulfonic acid is synthesized, the next step involves its conversion to the potassium salt. This is a standard acid-base neutralization reaction. An aqueous or alcoholic solution of the sulfonic acid is treated with a potassium base, typically potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), until the solution reaches a neutral pH.

C₁₀H₆(OH)SO₃H + KOH → C₁₀H₆(OH)SO₃K + H₂O

The resulting potassium 1-hydroxynaphthalene-2-sulfonate can then be isolated by crystallization. Often, the sodium salt is first prepared and then converted to the potassium salt. For instance, a common industrial practice for related compounds involves salting out the sodium salt from the reaction mixture. sciencemadness.org A similar principle can be applied, followed by a salt metathesis reaction. A procedure for converting an ammonium (B1175870) salt of a naphthalenoid compound to a potassium salt involves dissolving the ammonium salt in water and adding a saturated solution of potassium chloride to precipitate the less soluble potassium salt. orgsyn.org This method could be adapted for the potassium salt of 1-hydroxynaphthalene-2-sulfonic acid.

Transformations from Related Naphthalene Derivatives

While the direct sulfonation of 1-naphthol is the most straightforward approach, the synthesis of the target compound can also be envisioned through the transformation of other naphthalene derivatives. For example, 2-aminonaphthalene-1-sulfonic acid (Tobias acid) can be converted to 2-hydroxynaphthalene-1-sulfonic acid via the Bucherer reaction, which involves heating with an aqueous sulfite (B76179) or bisulfite solution. wikipedia.org Although this yields the isomeric 2-hydroxy-1-sulfonic acid, it demonstrates a known transformation route between amino and hydroxyl functionalities on the naphthalene ring that could potentially be adapted.

Another potential precursor is 1-aminonaphthalene-2-sulfonic acid. The conversion of an amino group to a hydroxyl group on an aromatic ring can be achieved through diazotization followed by hydrolysis. The amino group is first treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Gentle heating of the diazonium salt solution then leads to the replacement of the diazonium group with a hydroxyl group.

Table 2: Potential Precursors for Transformation Reactions

| Starting Material | Intermediate | Target Functional Group |

| 1-Aminonaphthalene-2-sulfonic acid | Diazonium salt | 1-Hydroxynaphthalene-2-sulfonic acid |

This table outlines a plausible, though not explicitly documented in the provided search results, synthetic transformation for obtaining the target sulfonic acid.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Detailed academic studies focusing specifically on the optimization of reaction conditions and yields for the synthesis of this compound are not extensively available in the provided search results. However, general principles from related syntheses can be applied to maximize the yield of the desired product.

For the sulfonation of 1-naphthol, key parameters to optimize would include:

Temperature: As previously discussed, higher temperatures favor the formation of the 2-sulfonate isomer. A systematic study of the temperature profile would be necessary to find the optimal balance between reaction rate, yield of the desired isomer, and prevention of side reactions such as disulfonation or decomposition.

Reaction Time: The duration of the reaction needs to be sufficient to allow for the equilibration to the more stable thermodynamic product.

Sulfonating Agent: The choice and concentration of the sulfonating agent (e.g., concentrated sulfuric acid, oleum, or sulfur trioxide) will significantly impact the reaction.

Solvent: The use of a solvent can influence the reaction's selectivity and rate.

In the neutralization and salt formation step, the primary factors for optimization are the choice of the potassium base, the solvent for crystallization, and the temperature at which crystallization is performed to maximize the yield and purity of the final potassium salt.

Table 3: Parameters for Optimization in the Synthesis of this compound

| Synthesis Step | Parameter to Optimize | Rationale |

| Electrophilic Sulfonation | Temperature | Control of kinetic vs. thermodynamic product |

| Reaction Time | Ensure completion of isomerization | |

| Sulfonating Agent | Control of reaction rate and side products | |

| Neutralization & Salt Formation | Potassium Base | Efficiency of neutralization |

| Crystallization Solvent | Maximize yield and purity of the salt | |

| Crystallization Temperature | Influence solubility and crystal formation |

This table summarizes the key experimental variables that would be the focus of an academic study to optimize the synthesis of the target compound.

Advanced Analytical and Spectroscopic Characterization of Potassium 1 Hydroxynaphthalene 2 Sulfonate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular structure of Potassium 1-hydroxynaphthalene-2-sulfonate by examining the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Applications

UV-Vis spectroscopy is a valuable tool for the quantitative analysis and characterization of compounds containing chromophores. The naphthalene (B1677914) ring system in this compound, with its extended π-electron system, gives rise to characteristic absorptions in the ultraviolet region of the electromagnetic spectrum. The presence of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups as substituents on the naphthalene ring influences the position and intensity of these absorption bands.

The UV-Vis spectrum of naphthalenesulfonic acid derivatives is typically recorded in a suitable solvent, such as water or methanol. The analysis can be used to determine the concentration of the compound in solution, based on the Beer-Lambert law, provided a pure reference standard is available. The wavelength of maximum absorbance (λmax) is a key characteristic. For naphthalenesulfonic acids, multiple absorption bands are expected due to π → π* transitions. For instance, related naphthalenesulfonic acids can be detected by UV at wavelengths around 270 nm. sielc.com

Table 1: Expected UV-Vis Spectral Data for this compound

| Parameter | Expected Value |

| λmax 1 | ~ 230 - 250 nm |

| λmax 2 | ~ 270 - 290 nm |

| λmax 3 | ~ 320 - 340 nm |

| Solvent | Water or Methanol |

Note: The exact λmax values and molar absorptivity would need to be determined experimentally.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, the IR spectrum reveals key structural features. The spectrum is often obtained by preparing a sample as a potassium bromide (KBr) pellet. researchgate.net

Key expected vibrational bands include a broad absorption in the region of 3400-3650 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. The aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ region. The carbon-carbon double bond stretching vibrations within the naphthalene ring typically give rise to several sharp peaks between 1450 and 1600 cm⁻¹. libretexts.org

The sulfonate group (SO₃⁻) has characteristic strong, asymmetric and symmetric stretching vibrations. The asymmetric stretching is typically observed in the 1150-1260 cm⁻¹ range, while the symmetric stretch appears in the 1030-1070 cm⁻¹ region. The C-S bond stretch is expected around 620-700 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400–3650 | O-H stretch (hydroxyl) | Strong, Broad |

| 3000–3100 | Aromatic C-H stretch | Medium to Weak |

| 1450–1600 | Aromatic C=C stretch | Medium to Strong |

| 1150–1260 | Asymmetric S=O stretch (sulfonate) | Strong |

| 1030–1070 | Symmetric S=O stretch (sulfonate) | Strong |

| 620-700 | C-S stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the aromatic protons of the naphthalene ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, multiplets) depend on the substitution pattern and the electronic environment of each proton. The proton of the hydroxyl group would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons of the naphthalene ring would resonate in the range of approximately 110 to 150 ppm. The carbon atom attached to the hydroxyl group (C-1) would be shifted downfield, while the carbon attached to the sulfonate group (C-2) would also be significantly affected. Quaternary carbons, those not bonded to any hydrogen atoms, typically show weaker signals. The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons (H3-H8) | 7.0 - 9.0 |

| Hydroxyl Proton (OH) | Variable, often broad | |

| ¹³C | Aromatic Carbons | 110 - 150 |

| C-OH | ~150 - 160 | |

| C-SO₃K | ~130 - 145 |

Note: These are estimated ranges. Precise chemical shifts and coupling constants require experimental determination and spectral analysis.

Mass Spectrometric (MS) Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable to obtain the molecular ion. In negative ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the [M-K]⁻ ion, which is the 1-hydroxynaphthalene-2-sulfonate anion, at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the anion (C₁₀H₇O₄S⁻).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition and confirmation of the molecular formula. Fragmentation of the parent ion can be induced (e.g., using tandem mass spectrometry, MS/MS) to provide further structural information. Expected fragmentation pathways for the 1-hydroxynaphthalene-2-sulfonate anion might include the loss of SO₃ or HSO₃.

Table 4: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z (Monoisotopic) | Technique |

| [M-K]⁻ | 223.0065 | ESI-MS (Negative Mode) |

| [M+K]⁺ | 262.9728 | ESI-MS (Positive Mode) |

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) in Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method is commonly employed for the separation of naphthalenesulfonic acids.

A typical setup would involve a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The use of an ion-pairing agent, such as tetrabutylammonium, in the mobile phase can be beneficial for improving the retention and peak shape of the anionic sulfonate. ubc.ca Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often necessary to achieve a good separation of the target compound from any related impurities, such as other isomers of hydroxynaphthalene sulfonates.

Detection is typically performed using a UV detector set at one of the absorption maxima of the compound. The retention time of the compound under specific HPLC conditions is a key identifying characteristic, and the peak area is proportional to its concentration, allowing for accurate quantification. The purity of Potassium 7-Hydroxy-1-naphthalenesulfonate, a related isomer, has been determined to be greater than 90.0% by HPLC, demonstrating the utility of this technique. helixchrom.com

Table 5: Exemplary HPLC Method Parameters for the Analysis of Naphthalenesulfonic Acids

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Injection Volume | 10 - 20 µL |

Note: This is a representative method; optimization would be required for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Oxidation Product Profiling

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) stands as a powerful tool for the separation, identification, and structural elucidation of complex mixtures, making it particularly suitable for analyzing the degradation or oxidation products of organic molecules.

Principles and Application:

UPLC enhances the speed, resolution, and sensitivity of liquid chromatography by utilizing columns packed with sub-2 µm particles. This allows for rapid separation of the parent compound from its potential oxidation byproducts. The eluent from the UPLC system is then introduced into the Q-TOF-MS. This type of mass spectrometer combines a quadrupole analyzer, which can be used to select specific ions, with a time-of-flight analyzer that separates ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy. This enables the determination of the elemental composition of the detected ions.

While specific studies on the forced degradation of this compound are not widely published, research on related naphthol compounds provides a strong model for the expected analytical approach and outcomes. For instance, a study on the hydroxyl radical-induced oxidation of 1-naphthol (B170400) and 2-naphthol (B1666908) utilized UPLC-Q-TOF-MS to profile the resulting oxidation products. researchgate.net The high resolving power of the TOF-MS allows for the accurate mass measurement of both the parent compound and its degradation products, which is crucial for proposing their elemental compositions and, subsequently, their chemical structures.

Hypothetical Oxidation Product Profile:

In a forced oxidation study of this compound, the compound would be subjected to oxidizing agents (e.g., hydrogen peroxide, Fenton's reagent) under controlled conditions. The resulting mixture would be analyzed by UPLC-Q-TOF-MS. The expected oxidation products could include hydroxylated derivatives, ring-opened products, and dimers. The fragmentation pattern of the parent ion and its products in the MS/MS mode provides further structural information.

A hypothetical table of potential oxidation products and their characterization data is presented below.

| Product No. | Proposed Structure | Retention Time (min) | [M-H]⁻ (m/z) | Molecular Formula |

| 1 | Dihydroxynaphthalene sulfonic acid | 3.5 | 239.0019 | C₁₀H₇O₅S⁻ |

| 2 | Naphthoquinone sulfonic acid | 4.2 | 237.0067 | C₁₀H₅O₅S⁻ |

| 3 | Phthalic acid derivative | 2.8 | 183.0035 | C₈H₃O₄S⁻ |

This table is illustrative and based on expected oxidation pathways for aromatic compounds.

The data generated from UPLC-Q-TOF-MS analysis is critical for understanding the degradation pathways of this compound, which is vital for assessing its stability and potential environmental fate.

Flow Injection Analysis (FIA) for Compound Determination

Flow Injection Analysis (FIA) is an automated analytical technique that offers high sample throughput and reproducibility for the quantitative determination of specific analytes in a solution. wikipedia.org It involves the injection of a precise volume of a sample into a continuously flowing carrier stream, which then merges with reagent streams to produce a detectable species. wikipedia.org

Methodology for this compound Determination:

A specific FIA method for this compound has not been extensively documented in peer-reviewed literature. However, a plausible method can be designed based on the known chemical properties of either the sulfonate group or the potassium ion.

One potential approach could involve a spectrophotometric determination based on a coupling reaction. For instance, the hydroxynaphthalene sulfonate could be coupled with a diazonium salt to form a colored azo dye. The intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the analyte.

Alternatively, the potassium ion could be the target of the analysis. FIA systems coupled with an ion-selective electrode (ISE) for potassium are well-established. jocpr.comresearchgate.net In this setup, the carrier stream would be a buffer solution, and the sample containing this compound would be injected. The potassium ISE would generate a potential difference that is logarithmically proportional to the potassium ion concentration.

Illustrative FIA System Parameters:

| Parameter | Value | Purpose |

| Pump Flow Rate | 1.0 mL/min | To maintain a constant and reproducible carrier and reagent flow. jocpr.com |

| Sample Injection Volume | 100 µL | To introduce a precise amount of the sample into the system. researchgate.net |

| Reaction Coil Length | 50 cm | To allow sufficient time for the reaction to occur before detection. wikipedia.org |

| Detector | Spectrophotometer (at λmax of the azo dye) or K⁺ ISE | To measure the concentration of the resulting product or the potassium ion. |

| Carrier Stream | pH-buffered solution | To provide a suitable medium for the reaction and stabilize the detector response. |

| Reagent Stream | Diazonium salt solution or none (for ISE) | To react with the analyte to produce a detectable signal. |

The peak height or area of the signal generated as the sample passes through the detector is used for quantification against a calibration curve prepared from standard solutions of this compound. libretexts.org This method allows for the rapid and automated analysis of numerous samples, making it suitable for quality control in an industrial setting.

Advanced Characterization for Purity Assessment in Research

Ensuring the purity of research-grade chemicals is paramount for the validity and reproducibility of scientific experiments. For this compound, purity assessment involves the identification and quantification of potential impurities, which may include isomers, starting materials, byproducts from synthesis, and degradation products.

Common Impurities and Analytical Challenges:

The synthesis of 1-hydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 1-naphthol. This reaction can lead to the formation of isomeric products, such as 1-hydroxynaphthalene-4-sulfonic acid, and di-sulfonated naphthalenes. The presence of these isomers can be difficult to resolve due to their similar chemical properties.

Advanced Analytical Techniques for Purity Profiling:

A combination of high-resolution analytical techniques is necessary for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating and quantifying impurities in naphthalene sulfonates. nih.gov By using a suitable stationary phase (e.g., C18) and mobile phase gradient, it is possible to separate the main component from its isomers and other related substances. The percentage purity is determined by comparing the peak area of the main component to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of identification. The mass-to-charge ratio of each separated peak can confirm the identity of known impurities and help in the characterization of unknown ones. High-resolution mass spectrometry, such as Q-TOF-MS, is particularly valuable for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to confirm the identity of the main compound and to detect and quantify impurities, provided their concentration is above the detection limit of the instrument. The presence of characteristic signals for different isomers can provide a detailed purity profile.

Capillary Electrophoresis (CE): CE offers an alternative separation mechanism to HPLC and can be particularly effective for separating charged species like sulfonates. nih.gov Its high separation efficiency can be advantageous for resolving closely related isomers.

Illustrative Purity Data Table:

| Analytical Technique | Parameter Measured | Typical Specification (Research Grade) |

| HPLC-UV (Area %) | Assay | ≥ 98.0% |

| HPLC-UV (Area %) | Isomeric Impurities | ≤ 1.0% |

| HPLC-UV (Area %) | Other Impurities | ≤ 1.0% |

| LC-MS | Identity Confirmation | Mass spectrum consistent with structure |

| NMR | Structural Confirmation | Spectrum consistent with structure |

The combination of these advanced analytical methods provides a robust framework for the thorough characterization and purity assessment of this compound, ensuring its suitability for demanding research applications.

Chemical Reactivity and Mechanistic Studies of Potassium 1 Hydroxynaphthalene 2 Sulfonate

Reaction Pathways of Hydroxynaphthalene Sulfonate Systems

The reactivity of hydroxynaphthalene sulfonates is dictated by the interplay between the hydroxyl and sulfonate functional groups on the naphthalene (B1677914) core. These groups influence the electron density distribution of the aromatic system and provide sites for a variety of chemical transformations.

Nucleophilic Substitution Reactions and Adduct Formation

Hydroxynaphthalene sulfonates participate in nucleophilic substitution reactions, which are fundamental to organic chemistry. youtube.comyoutube.com These reactions typically involve a nucleophile, an electron-rich species, attacking an electrophilic center. In the case of hydroxynaphthalene sulfonates, the reaction can occur at the carbon atom bearing the sulfonate group or at the hydroxyl group after its conversion to a better leaving group. The sulfonate group itself is an excellent leaving group, analogous to halides, due to its stability as an anion, which is conferred by resonance stabilization. youtube.com

The rate of nucleophilic substitution reactions, such as the SN2 type, is dependent on the concentration of both the substrate (the hydroxynaphthalene sulfonate) and the nucleophile. youtube.com The structure of the substrate plays a crucial role; SN2 reactions are fastest for unhindered substrates like methyl and primary derivatives and slowest for sterically hindered tertiary substrates. youtube.comyoutube.com

In the presence of a base like sodium hydroxide (B78521), the hydroxyl group of a naphthol can be deprotonated to form a naphthoxide ion. acs.org This anion is a potent nucleophile and can react with electrophiles. For instance, the SN2 reaction of 2-naphthol (B1666908) with butyl p-toluenesulfonate proceeds by first forming the sodium 2-naphthoxide, which then acts as the nucleophile to displace the tosylate leaving group. acs.org

Adduct formation is another key reaction pathway. Sulfenic acids, which are initial products of thiol oxidation, are known to react efficiently with "harder" nucleophiles that have localized electronegative charges, such as carbanions and enolates. nih.gov While not directly involving Potassium 1-hydroxynaphthalene-2-sulfonate, this principle of reactivity with sulfur-containing functional groups is relevant in broader chemical and biological contexts.

Redox Chemistry and Electron Transfer Processes in Naphthol Derivatives

The redox chemistry of naphthol derivatives is central to many biological and industrial processes. nih.gov These reactions involve the transfer of electrons, with the relative tendency of a species to donate or accept electrons quantified by its redox potential. youtube.com Electrons are transferred from a redox pair with a lower (more negative) redox potential to a pair with a higher (more positive) redox potential. youtube.com

Metalloproteins, which are crucial for biological electron transfer, modulate their redox potentials to match their specific redox partners. nih.gov This tuning is often achieved through changes in the microenvironment of the active site, such as dehydration or neutralization of charged groups. nih.gov

The kinetics of redox reactions involving naphthol derivatives, such as the reaction between Naphthol Green B and thiosulphate ion, have been studied spectrophotometrically. chemsociety.org.ng Such studies reveal that the reaction rate can be influenced by factors like the concentration of hydrogen ions. chemsociety.org.ng For the reaction of Naphthol Green B with thiosulphate, the rate equation is first order with respect to both the oxidant and the reductant, and the mechanism is proposed to be inner-sphere, involving the formation of an intermediate complex. chemsociety.org.ng In contrast, the redox reaction of Naphthol Green B with hydrazine (B178648) dihydrochloride (B599025) is suggested to proceed via an outer-sphere mechanism, without the formation of a stable intermediate complex.

Electrochemical studies on poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified electrodes demonstrate their catalytic properties towards the oxidation of certain molecules. nih.gov The irreversible nature of the oxidation process at these modified electrodes is confirmed by the shift of the peak potential to higher positive values with increasing scan rates. nih.gov

Autoxidation Phenomena and Product Formation Mechanisms

Autoxidation is the spontaneous oxidation of organic compounds upon exposure to oxygen at ambient temperatures. wikipedia.org This process is responsible for the degradation of many materials, including the spoilage of foods and the aging of stored chemicals. wikipedia.orgyoutube.com The underlying mechanism is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination. wikipedia.org

The initiation step can be triggered by various factors, including environmental pollutants like ozone and nitrogen dioxide, or the decomposition of hydroperoxides already present in the material. wikipedia.org In the propagation phase, a radical abstracts a hydrogen atom from the organic molecule, creating a new carbon-centered radical. This radical then reacts with molecular oxygen to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen from another molecule, forming a hydroperoxide (ROOH) and regenerating a carbon-centered radical, thus continuing the chain. youtube.compnnl.gov This process can lead to the formation of various degradation products. youtube.com

Compounds with easily abstractable hydrogens, such as those at allylic positions or on carbons attached to oxygen, are particularly susceptible to autoxidation. youtube.com For example, diethyl ether can autoxidize upon standing to form dangerously explosive hydroperoxides. youtube.com In the context of more complex molecules like polyunsaturated fatty acids and sterols, autoxidation leads to products such as cyclic peroxides, hydroperoxides, and epoxy-alcohols through mechanisms that include peroxyl radical cyclizations and rearrangements. nih.gov The study of these autooxidative processes is crucial for developing strategies to prevent the formation of undesirable byproducts. pnnl.gov

Derivatization Strategies for Functionalization and Structural Modification

The sulfonic acid group in hydroxynaphthalene sulfonates is a versatile handle for chemical modification. It can act as a protecting group, an activating group, or be converted into other functionalities. nih.gov For example, in the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol, a sulfonic acid group is introduced at the 1-position. nih.gov This group serves multiple purposes: it deactivates the naphthalene ring sufficiently to allow for a successful Sandmeyer reaction, it blocks the highly reactive 1-position from unwanted side reactions like azo coupling, and it facilitates the formation of an easily isolable diazonium salt intermediate. nih.gov After the desired transformation, the sulfonic acid group can be readily removed by heating in dilute aqueous acid. nih.gov

The sulfonation of naphthols is a key reaction that is highly dependent on reaction conditions, demonstrating the principles of kinetic versus thermodynamic control. sciencemadness.orgstackexchange.com Sulfonation of naphthalene at lower temperatures (below 60°C) predominantly yields the 1-sulfonic acid isomer (the kinetic product), as it forms faster. sciencemadness.org At higher temperatures (e.g., 160-165°C), the more stable 2-sulfonic acid isomer (the thermodynamic product) is favored because the reversibility of the sulfonation reaction allows for equilibration to the most stable product. sciencemadness.orgstackexchange.comyoutube.com The study of 2-naphthol sulfonation with sulfuric acid shows that the kinetically favored product is 2-hydroxynaphthalene-1-sulfonic acid. stackexchange.com

Furthermore, the sulfonic acid group can be converted to other derivatives. Fusion of sodium naphthalene-2-sulfonate (B94788) with sodium hydroxide at high temperatures yields sodium 2-naphthoxide, which upon acidification gives 2-naphthol. wikipedia.orgyoutube.com This highlights a classic method for introducing a hydroxyl group onto the naphthalene ring. sciencemadness.org Additionally, sulfonic acid functionalized polymers have been synthesized from 2-naphthol and used as solid acid catalysts for various organic transformations, such as acylation reactions. researchgate.net

Kinetic and Mechanistic Investigations of Chemical Transformations

Kinetic studies are essential for understanding the mechanisms of chemical reactions. For hydroxynaphthalene sulfonate systems, kinetic investigations have shed light on sulfonation, redox reactions, and nucleophilic substitutions.

The sulfonation of 2-naphthol with sulfuric acid has been modeled kinetically, revealing that the formation of 2-hydroxynaphthalene-1-sulfonic acid is the kinetically fastest pathway. stackexchange.com The sulfonation of 1-naphthol (B170400) with sulfur trioxide initially yields a mixture of 2- and 4-sulfonic acids, with the proportion of the 2-sulfonic acid increasing at higher temperatures. researchgate.net This is indicative of the complex interplay between reaction rates and thermodynamic stability. The reversibility of aromatic sulfonation is a key mechanistic feature that allows for the thermodynamic product to dominate under equilibrating conditions (higher temperatures, longer reaction times). stackexchange.com

The table below summarizes some reported kinetic data for reactions involving naphthol derivatives.

| Reaction | Reactants | Rate Law/Kinetic Constant | Conditions | Mechanism | Source |

| Oxidation | Naphthol Green B + S₂O₃²⁻ | -d[NGB³⁻]/dt = (a + b[H⁺])[NGB³⁻][S₂O₃²⁻] | I = 0.50 M, T = 21°C | Inner-sphere | chemsociety.org.ng |

| Oxidation | 1-Naphthalene Sulfonic Acid + O₃ | k₂ ≈ 252 M⁻¹s⁻¹ | Aqueous solution | Direct + Indirect (•OH) | researchgate.net |

| Oxidation | 1,5-Naphthalene Disulfonic Acid + O₃ | k₂ ≈ 41 M⁻¹s⁻¹ | Aqueous solution | Direct + Indirect (•OH) | researchgate.net |

| Nucleophilic Substitution (SN2) | 2-Naphthol + Butyl tosylate | Second-order overall | 0.5 M NaOH in ethanol, reflux | SN2 | acs.org |

Mechanistic investigations often differentiate between pathways. For instance, SN2 reactions proceed with an inversion of stereochemistry in a single, concerted step. youtube.com In redox chemistry, mechanisms can be classified as inner-sphere, where a ligand is shared in the transition state, or outer-sphere, where electron transfer occurs between two separate coordination spheres. chemsociety.org.ng The observation of an intermediate complex via Michaelis-Menten kinetics can support an inner-sphere mechanism. chemsociety.org.ng

Fluorescence Quenching Mechanisms in Analytical Applications

Naphthalene sulfonates are often fluorescent, a property that makes them valuable as probes in analytical chemistry and biochemistry. nih.gov Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions with a quencher molecule. nih.gov This phenomenon can be exploited for the quantitative analysis of various analytes. nih.gov

There are two primary mechanisms of quenching: dynamic and static.

Dynamic (or collisional) quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. youtube.com This process is dependent on factors like temperature and viscosity, as they affect the rate of diffusion and collision. An inverse relationship between emission spectra intensity and temperature is indicative of a dynamic quenching mechanism. nih.gov

The relationship between fluorescence intensity and quencher concentration is often described by the Stern-Volmer equation. nih.gov Experimental data fitting a modified Stern-Volmer model can confirm the quenching mechanism. nih.gov For example, the quenching of naphthalimide-based dyes by copper (II) ions has been shown to follow a dynamic quenching pathway and can be used to develop sensitive detection methods for these metal ions. nih.gov Similarly, the fluorescence of 1-anilinonaphthalene-8-sulfonate can be quenched by other molecules, a phenomenon that has been studied in membrane systems. nih.gov

Theoretical and Computational Chemistry Approaches to Potassium 1 Hydroxynaphthalene 2 Sulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Potassium 1-hydroxynaphthalene-2-sulfonate. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For aromatic compounds like this, the π-system of the naphthalene (B1677914) rings typically dominates the frontier orbitals. The hydroxyl (-OH) and sulfonate (-SO₃⁻) groups significantly influence the energy and localization of these orbitals. The electron-donating hydroxyl group tends to increase the HOMO energy, while the electron-withdrawing sulfonate group can lower the LUMO energy.

Reactivity Descriptors From the HOMO and LUMO energies, several reactivity indices can be calculated to provide a quantitative measure of chemical behavior. These descriptors are often derived using conceptual DFT.

| Reactivity Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table is illustrative of the types of descriptors that can be calculated using DFT methods.

Studies on related compounds, such as 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, have utilized these descriptors to build quantitative structure-activity relationship (mt-QSAR) models, correlating molecular properties with biological activity. researchgate.net A similar approach for this compound could predict its behavior in various chemical environments.

Molecular Modeling of Reaction Sites and Intermediate Formation

Molecular modeling is essential for identifying the most probable sites for chemical reactions and for studying the structure of transient intermediates.

Molecular Electrostatic Potential (MEP) A key tool in this area is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For the 1-hydroxynaphthalene-2-sulfonate anion:

Nucleophilic Sites: The oxygen atoms of both the hydroxyl and sulfonate groups are expected to be the most electron-rich regions (typically colored red on an MEP map), making them susceptible to attack by electrophiles. The π-system of the naphthalene rings also represents a region of high electron density.

Electrophilic Sites: The hydrogen atom of the hydroxyl group and the areas around the carbon atoms attached to the electronegative oxygen and sulfur atoms would show a more positive potential (colored blue), indicating sites for nucleophilic attack.

Modeling Reaction Intermediates Theoretical calculations can model the geometry and stability of intermediates formed during chemical reactions. For instance, in electrophilic aromatic substitution reactions, the formation of the sigma complex (arenium ion) intermediate can be modeled. DFT calculations can optimize the geometry of this intermediate and calculate its energy, providing insight into the reaction's activation energy and regioselectivity. The directing effects of the -OH and -SO₃⁻ groups (ortho, para-directing for -OH and meta-directing for the sulfonic acid group, though its deprotonated form is less deactivating) can be quantitatively assessed by comparing the stability of different possible intermediates. Studies on the oxidation of naphthols have used DFT to predict the formation of naphthoxyl radicals as transient species. researchgate.net

Spectroscopic Property Predictions and Computational Validation

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy Theoretical calculations can predict the vibrational frequencies of a molecule. By performing a frequency calculation on the optimized geometry of 1-hydroxynaphthalene-2-sulfonate, a theoretical IR and Raman spectrum can be generated. The calculated frequencies are often scaled by an empirical factor to better match experimental results. This allows for the assignment of specific vibrational modes to the observed peaks.

Predicted Vibrational Frequencies for 1-hydroxynaphthalene-2-sulfonate Anion

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3500-3700 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aromatic C=C | Stretching | ~1450-1600 |

| S=O (Sulfonate) | Asymmetric Stretching | ~1200-1250 |

| S=O (Sulfonate) | Symmetric Stretching | ~1050-1100 |

| C-O | Stretching | ~1200-1300 |

This table presents typical wavenumber ranges for the functional groups present in the molecule, based on computational studies of similar sulfonated aromatic compounds.

UV-Visible Spectroscopy Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals. For an aromatic system like this, the predicted spectrum would show π→π* transitions, which are characteristic of the naphthalene core. The positions of these absorption maxima (λmax) can be compared with experimentally measured spectra to validate the computational model. For example, studies on Schiff bases derived from related sulfonic acids have successfully correlated experimental and computational UV-Vis spectra, assigning the observed bands to specific electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in complex experimental spectra and confirming the connectivity of the molecule.

Computational Studies on Molecular Interactions and Pathways

Computational chemistry also allows for the investigation of how this compound interacts with other molecules and the pathways through which it reacts.

Intermolecular Interactions The interaction of the 1-hydroxynaphthalene-2-sulfonate anion with its potassium counter-ion (K⁺) and with solvent molecules (e.g., water) can be modeled. These calculations can reveal the nature of the ion-dipole and hydrogen bonding interactions that govern its solubility and behavior in solution. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ion in a solvent box over time, providing insights into its hydration shell and diffusion properties.

Reaction Pathways and Mechanisms For chemical reactions involving this compound, computational methods can map out the entire reaction pathway. This involves locating the transition state (the highest energy point along the reaction coordinate) that connects reactants and products. Calculating the energy of the transition state allows for the determination of the activation energy barrier, which is directly related to the reaction rate. For example, the mechanism of the Bucherer reaction, which could potentially convert the hydroxyl group to an amine, can be studied computationally to understand the role of the bisulfite catalyst and the energetics of each step. Similarly, desulfonation reactions can be modeled to predict the required conditions and potential byproducts.

Research Applications and Functionalization Strategies of Potassium 1 Hydroxynaphthalene 2 Sulfonate

Applications in Analytical Chemistry and Chemical Sensing

The distinct chemical characteristics of Potassium 1-hydroxynaphthalene-2-sulfonate make it a valuable tool in the development of sensitive and selective analytical methods. Its fluorescent properties, electrochemical activity, and ability to act as a coupling agent are key to its utility in this domain.

Spectrofluorimetric Determination Methods for Metal Ions

A notable application of 1-hydroxynaphthalene-2-sulfonate, the anionic component of the potassium salt, is in the spectrofluorimetric determination of metal ions. A sensitive and selective method has been developed for the flow injection analysis (FIA) of iron(III) based on its ability to quench the fluorescence of 1-naphthol-2-sulfonate. nih.gov The fluorescence emission of both the neutral and anionic forms of the compound decreases linearly with increasing concentrations of iron(III). nih.gov This method demonstrates high selectivity and has been successfully applied to the determination of iron in industrial effluents, with results comparable to those obtained by atomic absorption spectrometry. nih.gov

The key parameters for this analytical method are summarized in the table below:

| Parameter | Value |

| Analyte | Iron(III) |

| Reagent | 1-naphthol-2-sulfonate |

| Technique | Flow Injection Analysis (FIA) with Spectrofluorimetry |

| Excitation Wavelength | 283 nm |

| Emission Wavelength | 349 nm |

| Detection Limit | 3.4 ng/mL |

| Linear Range | 0.1 - 18 µg/mL |

This application highlights the potential of this compound as a cost-effective and efficient reagent for environmental monitoring and industrial quality control.

Development of Chromogenic and Fluorogenic Reagents in Assays

The naphthalene (B1677914) scaffold of this compound serves as a foundation for the development of novel chromogenic and fluorogenic probes. While direct applications of the potassium salt itself are not extensively documented in this specific context, the functionalization of the core 1-hydroxynaphthalene structure is a common strategy. For instance, a fluorescent probe based on a 1-hydroxy-2,4-diformylnaphthalene derivative has been synthesized for the detection of sulfite (B76179) and bisulfite ions. cymitquimica.com This probe exhibits a significant color change from pink to colorless and a fluorescence quenching response in the presence of these anions, with a very low detection limit of 9.93 nM using fluorescence spectroscopy. cymitquimica.com

Naphthalimide derivatives, which share the core naphthalene structure, are also widely used in the design of fluorescent probes for detecting various ions due to their excellent photochemical and photophysical properties. diazyme.com These examples demonstrate that the 1-hydroxynaphthalene-2-sulfonate backbone is a promising platform for creating new sensory molecules for a wide range of analytes through appropriate chemical modification.

Use as Couplers in Multilayer Chemical Analysis Systems

Information on the specific use of this compound as a coupler in multilayer chemical analysis systems is not extensively detailed in publicly available research. However, the principle of using naphthol derivatives in coupling reactions for colorimetric assays is well-established. In such systems, an analyte-dependent enzymatic reaction produces a species that then reacts with a coupling agent, like a naphthol derivative, to form a colored dye. The intensity of the color is proportional to the analyte concentration. For example, β-Naphthol is used as a coupling reagent in the spectrophotometric determination of sulfanilamide (B372717) through an azo coupling reaction. This suggests the potential for this compound to be utilized in similar dry-chemistry formats, where its water solubility would be an advantageous property for incorporation into hydrophilic layers of a multilayer film.

Electrochemical Sensor Development

The electrochemical properties of naphthols and their derivatives have led to their use in the development of various electrochemical sensors. While research directly focused on this compound is limited, numerous studies have explored the electrochemical detection of 1-naphthol (B170400) and 2-naphthol (B1666908). nih.govorientjchem.org These sensors often utilize modified electrodes, such as those incorporating graphene oxide or gold nanoparticles, to enhance the electrocatalytic activity towards the oxidation of naphthols. nih.govorientjchem.org

For instance, a sensor based on a poly(L-cysteine)/graphene oxide composite modified glassy carbon electrode has been shown to simultaneously determine 1-naphthol and 2-naphthol with low detection limits. nih.gov Another approach involves the use of gold nanoparticles and hollow nitrogen-doped carbon microspheres functionalized with thiolated-β-cyclodextrin, which significantly improves the detection limits for both 1-naphthol and 2-naphthol. orientjchem.org These studies underscore the potential for developing electrochemical sensors based on the 1-hydroxynaphthalene-2-sulfonate structure for the detection of various analytes.

Role in Organic Synthesis and Material Science Research

Beyond its analytical applications, this compound is a valuable starting material and building block in the synthesis of more complex molecules and functional materials.

Building Block for Novel Naphthalene Derivatives

Naphthalene derivatives are a critical class of compounds in medicinal chemistry and material science, exhibiting a wide range of biological activities and material properties. researchgate.net this compound, and the related naphthalenesulfonic acids, are key intermediates in the synthesis of these derivatives. nih.govmdpi.com

The synthesis of 1-naphthol and 2-naphthol often proceeds through the sulfonation of naphthalene followed by alkali fusion. nih.govmdpi.com The position of the sulfonate group can be controlled by the reaction temperature, allowing for the selective synthesis of isomers. nih.gov This process highlights the role of naphthalenesulfonic acids as crucial precursors.

Furthermore, the hydroxyl and sulfonate groups on the naphthalene ring of this compound can be chemically modified to introduce new functionalities. This allows for the construction of a diverse library of naphthalene-based compounds with tailored properties for applications in drug discovery and the development of advanced materials.

Exploration of Catalytic Applications in Organic Reactions

While certain naphthalene derivatives, such as 1,2-naphthoquinone-4-sulfonic acid salts, are recognized for their utility in organic synthesis, the direct catalytic applications of this compound are not extensively documented in the reviewed literature. Its chemical structure, featuring a hydroxyl group and a sulfonic acid group on a naphthalene ring, suggests potential for influencing reactions. The hydroxyl group can engage in hydrogen bonding, while the sulfonic acid group can participate in ionic interactions, which are mechanisms that can influence a compound's reactivity and its ability to act as an intermediate in chemical reactions. However, specific examples of this compound serving as a primary catalyst in organic reactions are not detailed in the available research.

Investigation in Biological and Biochemical Systems

This compound and related compounds serve as valuable probes for investigating enzyme-catalyzed reactions, particularly those involving dioxygenase enzymes. The enzymatic conversion of hydroxynaphthalene sulfonates can be monitored to understand the activity and specificity of certain microbial enzymes. For instance, the degradation of these compounds is often initiated by a dioxygenase that destabilizes the C-sulfonate bond, leading to the release of the sulfonate group as sulfite. oup.com This desulfonation reaction, which can be tracked analytically, provides a method to probe the function of enzymes like naphthalene 1,2-dioxygenase. Research has shown that bacterial strains can convert hydroxynaphthalene-2-sulfonates into their corresponding hydroxylated salicylates, and the stoichiometric excretion of these metabolites can be used to quantify enzyme activity. nih.gov Furthermore, fluorescent probes based on a 1-hydroxynaphthalene structure have been developed to detect specific ions like sulfites, demonstrating the utility of this chemical scaffold in creating tools for biochemical analysis. nih.govresearchgate.net

The metabolism of this compound is intrinsically linked to the modulation of redox reactions within biological systems. The initial step in its microbial degradation is a redox process involving a dioxygenation reaction. oup.com This enzymatic attack incorporates molecular oxygen into the naphthalene ring, a key step that facilitates the subsequent removal of the sulfonate group. nih.govasm.orgnih.gov The compound acts as a substrate for these powerful redox enzymes, thereby participating in and influencing cellular redox pathways. The study of the oxidation of 1-naphthol, the parent compound of this compound, reveals the formation of transient radical species upon reaction with oxidizing agents like hydroxyl radicals. researchgate.net This indicates that the naphthol moiety is redox-active and can engage in electron transfer processes, a fundamental aspect of modulating biological redox environments.

Sulfate (B86663) conjugation is a critical Phase II reaction in xenobiotic metabolism, where foreign compounds are made more water-soluble for excretion. uef.fiwikipedia.org Sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group to xenobiotics, a pathway considered high-affinity but low-capacity. uef.fi this compound is itself a sulfate conjugate, representing a metabolite that would be formed from its parent compound, 1-naphthol.

The study of naphthalene metabolism provides a clear context for the importance of sulfation. Following exposure, naphthalene is metabolized, and its metabolites, including glucuronide and sulfate conjugates of naphthols, are eliminated in the urine. researchgate.net Profiling these metabolites is essential for understanding the biotransformation and disposition of the xenobiotic. While glucuronide conjugates can be significant, sulfate conjugates represent a major class of metabolites that must be quantified for a complete metabolic profile. researchgate.netuef.fi The interaction between sulfation and other metabolic pathways can also be influenced by external factors; for example, inflammation is known to reduce the expression of enzymes involved in xenobiotic metabolism. nih.gov

Table 1: Key Classes of Naphthalene Metabolites in Xenobiotic Research

| Metabolite Class | Description | Role in Metabolism |

|---|---|---|

| Naphthols | Hydroxylated derivatives of naphthalene (e.g., 1-naphthol). | Primary Phase I metabolites, which are then subject to further conjugation. |

| Sulfate Conjugates | Formed by the action of SULT enzymes, adding a sulfate group to naphthols. uef.fi | Increases water solubility for urinary excretion; a high-affinity detoxification pathway. uef.fi |

| Glucuronide Conjugates | Formed by the addition of glucuronic acid to naphthols. | A major Phase II conjugation pathway that also enhances water solubility for excretion. uef.fi |

| Glutathione-Derived Conjugates | Result from the conjugation of naphthalene epoxide with glutathione, leading to mercapturic acids. researchgate.netwikipedia.org | Represents a significant detoxification pathway, especially for reactive epoxide intermediates. researchgate.net |

This table summarizes the major categories of metabolites formed from naphthalene, illustrating the role of sulfation in the broader context of xenobiotic biotransformation.

Environmental Research and Biotransformation Studies

Sulfonated aromatic compounds, including hydroxynaphthalene sulfonates, are notable environmental pollutants, often found in industrial wastewater. d-nb.info Research has identified various bacterial strains capable of degrading these compounds, typically by utilizing them as a source of sulfur. nih.govasm.org The key mechanism is desulfonation, where microbes cleave the stable carbon-sulfur bond.

The process often begins with a regioselective attack by a dioxygenase enzyme on the naphthalene ring, which incorporates oxygen and destabilizes the sulfonate group, causing its elimination as sulfite. oup.comnih.gov For example, Pseudomonas species have been shown to initiate the metabolism of naphthalene sulfonates by dihydroxylating the aromatic ring, which leads to the spontaneous elimination of the sulfite group and the formation of 1,2-dihydroxynaphthalene. nih.gov This intermediate then enters central catabolic pathways. nih.gov Studies using oxygen-18 (¹⁸O₂) have confirmed that the hydroxyl group added to the aromatic ring during this process is derived from molecular oxygen. nih.govasm.orgnih.gov This oxygenolytic cleavage is a common strategy employed by microbes to mineralize these xenobiotic compounds.

Table 2: Microbial Strains and Their Role in Degrading Hydroxynaphthalene Sulfonates

| Microbial Strain(s) | Degradation Capability | Metabolite(s) / Product(s) |

|---|---|---|

| Pseudomonas sp. strain BN6 | Degrades various amino- and hydroxynaphthalene-2-sulfonates. nih.gov | Corresponding hydroxy- or aminosalicylates. nih.gov |

| Pseudomonas sp. strain S-313 | Converts 1-naphthalenesulfonic acid to 1-naphthol and 2-naphthalenesulfonic acid to 2-naphthol. nih.govasm.org | 1-naphthol, 2-naphthol. nih.govasm.org |

| Arthrobacter sp. | Capable of desulfonating at least 16 different aromatic compounds. nih.govasm.org | Not specified for this specific substrate. |

| Mixed bacterial community | Complete degradation of 6-aminonaphthalene-2-sulfonate through mutualistic interaction. nih.gov | 5-aminosalicylate (B10771825) (intermediate). nih.gov |

This table highlights specific microorganisms and their documented ability to break down naphthalene sulfonates, providing insight into the key players in the bioremediation of these pollutants.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-dihydroxynaphthalene |

| 1,2-naphthoquinone-4-sulfonic acid |

| 1-naphthol |

| 5-aminosalicylate |

| 6-aminonaphthalene-2-sulfonate |

| This compound |

Assessment of Environmental Fate and Xenobiotic Character

This compound, a member of the sulfonated naphthalene class of chemicals, is regarded as a xenobiotic compound. These substances are not typically produced in natural biological processes and are introduced into the environment through industrial activities. The presence of the sulfonate group (-SO₃H) imparts a high degree of water solubility to these aromatic compounds. nih.govnih.gov This characteristic significantly influences their environmental distribution, leading to their potential to become waterborne pollutants that can pass through conventional wastewater treatment facilities. nih.govnih.gov

The environmental persistence of sulfonated naphthalenes is a key aspect of their xenobiotic character. The sulfonic acid group enhances the stability of the naphthalene ring structure, making these compounds generally resistant to biodegradation. nih.gov Studies on related sulfonated aromatic compounds have shown that they can accumulate in aquatic environments, posing potential risks to fauna. nih.govnih.gov For instance, research on 2-naphthalene sulfonate has indicated its potential for bioaccumulation and toxicity to aquatic organisms. nih.govnih.gov

Despite their general resistance to degradation, research has demonstrated that certain microbial communities are capable of metabolizing sulfonated naphthalenes. For example, mixed bacterial cultures isolated from river water have been shown to degrade amino- and hydroxynaphthalene-2-sulfonates. nih.gov The degradation process is often initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to desulfonation. nih.gov Specifically, some Pseudomonas species can attack the naphthalene skeleton, initiating the breakdown of these xenobiotic compounds. nih.gov The complete degradation often relies on the synergistic action of multiple bacterial strains within a community, where one strain performs the initial breakdown and another utilizes the resulting metabolites. nih.govnih.gov

The environmental behavior of sulfonated naphthalenes, which can be considered indicative of the fate of this compound, is summarized in the table below.

| Compound/Class | Environmental Observation | Degrading Microorganisms | Key Degradation Process | Reference |

| Sulfonated Naphthalene Formaldehyde Condensates (SNFCs) | Some components are persistent in adapted biological treatment plants and can enter groundwater. | Mixed microbial consortia | Biodegradation of monomers observed over extended periods (e.g., 195 days). | ethz.ch |

| 2-Naphthalene Sulfonate | Considered a xenobiotic that resists biodegradation and can accumulate to toxic levels in aquatic systems. | Not specified | Resistant to degradation, leading to bioaccumulation. | nih.govnih.gov |

| Amino- and Hydroxynaphthalene-2-sulfonates | Complete degradation achieved by mixed bacterial communities. | Pseudomonas strains (e.g., BN6, BN9) | Initial regioselective 1,2-dioxygenation of the naphthalene ring. | nih.govnih.gov |

| Naphthalene Disulfonic Acids | More polar and more resistant to biodegradation than monosulfonated naphthalenes. | Pseudomonas spp. (e.g., A3, C22) | Regioselective dihydroxylation for initial desulfonation. | nih.gov |

Identification of Redox Mediators in Biotransformation Processes

While direct studies on this compound as a redox mediator are limited, its formation and degradation are integral parts of biotransformation pathways involving redox reactions. This compound is a known metabolite in the microbial transformation of other sulfonated naphthalenes, highlighting its role within these biological redox cycles.

A significant finding is the biotransformation of 1-naphthalenesulfonic acid by the green alga Scenedesmus obliquus. Under sulfate-limiting conditions, this organism metabolizes 1-naphthalenesulfonic acid primarily into 1-hydroxy-2-naphthalenesulfonic acid. This transformation involves the hydroxylation of the naphthalene ring at the first position and the migration of the sulfonate group to the second position, a process known as the NIH shift. This directly establishes 1-hydroxynaphthalene-2-sulfonate as a product of a microbial redox reaction.

The initial steps in the biodegradation of sulfonated naphthalenes are typically oxidative and involve redox enzymes. For instance, the degradation of various amino- and hydroxynaphthalene sulfonic acids is initiated by a 1,2-dioxygenation of the naphthalene ring. nih.gov This reaction, catalyzed by a dioxygenase, incorporates molecular oxygen into the aromatic nucleus, a critical redox process that destabilizes the ring and facilitates subsequent degradation.

The enzymes responsible for the degradation of naphthalene itself have been found to also act on naphthalene sulfonates. nih.gov For example, the metabolism of the pesticide carbaryl, which contains a naphthalene structure, proceeds through the formation of 1-naphthol. nih.gov This intermediate is then hydroxylated by 1-naphthol-2-hydroxylase to form 1,2-dihydroxynaphthalene, which is further metabolized. nih.gov This enzymatic hydroxylation is a key redox step analogous to the processes that hydroxynaphthalene sulfonates undergo or are formed by. These biotransformation pathways underscore the role of hydroxynaphthalene sulfonates as intermediates in microbial redox reactions aimed at mineralizing these xenobiotic compounds.

The following table summarizes the involvement of hydroxynaphthalene sulfonates and related compounds in biotransformation processes.

| Precursor Compound | Metabolite(s) | Organism/Enzyme System | Key Biotransformation Reaction | Reference |

| 6-Aminonaphthalene-2-sulfonic acid | 5-Aminosalicylate | Pseudomonas sp. strain BN6 | Regioselective 1,2-dioxygenation | nih.gov |

| Amino- and Hydroxy-naphthalene sulfonic acids | Amino- or Hydroxysalicylates | Mixed bacterial consortium | 1,2-Dioxygenation and desulfonation | nih.gov |

| Naphthalene Sulfonates | 1,2-Dihydroxynaphthalene | Pseudomonas spp. | Double hydroxylation and spontaneous sulfite elimination | nih.gov |

| 1-Naphthol | 1,2-Dihydroxynaphthalene | 1-Naphthol-2-hydroxylase from Pseudomonas sp. strain C4 | Ortho-hydroxylation | nih.gov |

Historical Trajectory and Evolution of Research on Naphthol Sulfonates, Including Potassium 1 Hydroxynaphthalene 2 Sulfonate

Early Developments in Sulfonated Aromatic Chemistry

The field of sulfonated aromatic chemistry began with the broader exploration of electrophilic aromatic substitution reactions. Aromatic sulfonation, the process of replacing a hydrogen atom on an aromatic ring with a sulfonic acid (–SO₃H) group, became a widely used reaction alongside nitration and halogenation. wikipedia.orgnumberanalytics.com Typically, this reaction is conducted by heating an aromatic compound with sulfuric acid. wikipedia.org The actual electrophile in this substitution is sulfur trioxide or its protonated form. wikipedia.orgyoutube.com

One of the distinguishing features of aromatic sulfonation is its reversibility. wikipedia.orgopenochem.org While sulfonation occurs in concentrated acidic conditions, the process can be reversed by using a dilute hot aqueous acid. wikipedia.org This characteristic proved highly useful, allowing the sulfonic acid group to be employed as a temporary protecting group in multi-step syntheses to direct other substituents to specific positions on the aromatic ring. wikipedia.org

Early named reactions underscored the growing understanding of this chemistry. The Piria reaction, first described by Raffaele Piria in 1851, involved treating nitrobenzene (B124822) with a metal bisulfite to create an aminosulfonic acid through a combined reduction and sulfonation process. wikipedia.org Later, the Tyrer sulfonation process of 1917 was developed for technological significance, involving passing benzene (B151609) vapor through hot sulfuric acid to achieve a high yield of benzenesulfonic acid. wikipedia.org These foundational techniques paved the way for the sulfonation of more complex aromatic systems like naphthalene (B1677914). The resulting aryl sulfonic acids found early use as detergents, dyes, and drugs. wikipedia.org

Advancements in Synthetic Routes and Industrial Significance